molecular formula C11H18N2O B7516751 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole

3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole

Cat. No. B7516751
M. Wt: 194.27 g/mol
InChI Key: UTXSOMZBYJJHOG-UHFFFAOYSA-N
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Description

3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that belongs to the oxazole family. It has a molecular formula of C13H20N2O, and its molecular weight is 220.31 g/mol.

Mechanism of Action

The exact mechanism of action of 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body, including cyclooxygenase (COX) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic effects. The compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its high potency and selectivity. The compound has been found to exhibit strong pharmacological effects at relatively low concentrations, making it a valuable tool for studying the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several potential future directions for the research and development of 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole. One of the most promising areas of research is in the development of new drugs for the treatment of chronic pain and inflammation. The compound has also been found to exhibit potential anticancer properties, making it a potential candidate for the development of new cancer therapies. Additionally, further research is needed to fully understand the underlying mechanisms of action of the compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is a complex process that involves several chemical reactions. One of the most commonly used methods is the condensation reaction between 4-methylpiperidine and 3-methyl-2-bromoacrolein. The reaction takes place in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The resulting product is then treated with an acid to obtain the final compound.

Scientific Research Applications

3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and neuropathic pain.

properties

IUPAC Name

3-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-3-5-13(6-4-9)8-11-7-10(2)12-14-11/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSOMZBYJJHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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